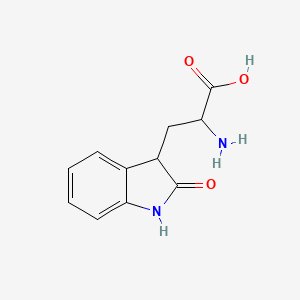

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Descripción general

Descripción

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, is of interest due to its unique structure, which includes an indole ring fused with a propanoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid typically involves the reaction of indole derivatives with amino acids. One common method is the condensation of indole-2,3-dione with alanine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-amino-3-(2-oxoindolin-3-yl)propanoic acid is with a molecular weight of approximately 220.22 g/mol. Its structure features an indole derivative with an amino group and a propanoic acid moiety, indicating a chiral center at the second carbon atom of the propanoic acid side chain .

Therapeutic Applications

1. Gastrointestinal Health:

Rebamipide hydrochloride has been extensively studied for its protective effects on the gastric mucosa. It is utilized in treating gastric ulcers and has shown efficacy in enhancing mucosal defense mechanisms. The compound modulates inflammatory responses and exhibits antioxidant properties, making it beneficial for gastrointestinal disorders.

2. Neuroprotection:

Research indicates that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is crucial for protecting neuronal cells from damage.

3. Immunomodulation:

Recent studies have highlighted the role of this compound as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation. Compounds derived from this structure have demonstrated competitive inhibition against IDO1, suggesting potential applications in immunotherapy for cancer treatment .

Case Study 1: Gastroprotective Effects

A study evaluated the impact of rebamipide on patients with chronic gastritis. The results indicated significant improvement in gastric mucosal integrity and reduction in inflammation markers after treatment with rebamipide hydrochloride over a period of eight weeks.

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that rebamipide could reduce oxidative stress-induced apoptosis in neuronal cell lines. The compound's ability to enhance cellular antioxidant defenses was linked to its therapeutic potential in neurodegenerative conditions.

Case Study 3: Immunotherapy Applications

A series of derivatives based on this compound were tested for IDO1 inhibition. Results showed that certain compounds exhibited IC50 values between 0.19 to 0.62 μM, indicating strong potential as immunotherapeutics against tumors .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Gastrointestinal Health | Protects gastric mucosa; treats ulcers; antioxidant properties |

| Neuroprotection | Reduces oxidative stress; protects neuronal cells from damage |

| Immunomodulation | Inhibits IDO1; potential use in cancer immunotherapy |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence cell signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid with an indole ring.

Uniqueness

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is unique due to its specific structure, which combines an indole ring with a propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, also known as rebamipide hydrochloride, is a chiral compound with significant biological activity. It serves as a building block in the synthesis of more complex molecules and has potential therapeutic applications, particularly in gastrointestinal health and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO·HCl

- Molecular Weight : Approximately 220.22 g/mol

- Structure : The compound features an indole derivative with an amino group and a propanoic acid moiety, indicating a chiral center at the second carbon atom of the propanoic acid side chain.

The biological effects of this compound are mediated through several pathways:

- Gastroprotective Effects : It protects gastric mucosa by enhancing mucosal defense mechanisms and reducing gastric lesions.

- Anti-inflammatory Properties : The compound modulates inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : It exhibits antioxidant properties, contributing to cellular protection against oxidative stress.

Gastrointestinal Health

Research indicates that rebamipide hydrochloride plays a crucial role in protecting the gastric lining from damage due to factors such as NSAIDs and alcohol. It has been shown to enhance mucosal healing and reduce inflammation in animal models of gastric injury.

Neuroprotection

Studies have suggested that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. Its ability to modulate neuronal cell death through anti-inflammatory and antioxidant mechanisms has been highlighted in various studies.

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Gastroprotective | Reduces gastric lesions in animal models; enhances mucosal defense. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; modulates immune response. |

| Antioxidant | Protects cells from oxidative damage; enhances cellular survival. |

| Neuroprotective | Reduces neuronal cell death in models of neurodegeneration. |

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits specific enzymes involved in inflammation and oxidative stress pathways. For instance, it has shown significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating cognitive disorders .

Cancer Research

Recent investigations have revealed cytotoxic effects against various human cancer cell lines at submicromolar concentrations. The compound's ability to inhibit proteasome activity has been linked to its anticancer properties, making it a candidate for further research in cancer therapeutics .

Propiedades

IUPAC Name |

2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCKRJKEWLPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936215 | |

| Record name | 3-(2-Hydroxy-3H-indol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-55-6, 16008-59-6 | |

| Record name | Oxindolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032999556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-3H-indol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.